molecular formula C5H11NO B1357452 2-(Cyclopropylamino)ethanol CAS No. 35265-06-6

2-(Cyclopropylamino)ethanol

Cat. No. B1357452
CAS RN: 35265-06-6
M. Wt: 101.15 g/mol
InChI Key: GOYFAIZCVVGXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)ethanol is a compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 .


Molecular Structure Analysis

The InChI code for 2-(Cyclopropylamino)ethanol is 1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 . This indicates that the compound contains 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

2-(Cyclopropylamino)ethanol is a liquid at room temperature . It has a boiling point of approximately 211.5°C at 760 mmHg .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Drug Interactions

2-(Cyclopropylamino)ethanol, as part of the broader category of ethanol derivatives, is implicated in various pharmacokinetic and pharmacodynamic interactions. Ethanol is metabolized by enzymes like alcohol dehydrogenase and CYP2E1, which are also responsible for the biotransformation of other compounds. This dual role can lead to significant pharmacokinetic interactions with other drugs, altering their absorption and clearance rates. Additionally, both acute and chronic ethanol use can cause transient changes in physiological responses, resulting in pharmacodynamic interactions across different organ systems (Chan & Anderson, 2014).

Enzymatic Process Development for Chiral Intermediates

2-(Cyclopropylamino)ethanol's derivatives are important in the development of enzymatic processes for preparing chiral intermediates. For example, a ketoreductase (KRED) was used to transform a related compound into a chiral alcohol, which is a vital intermediate for synthesizing certain medications. This process emphasizes the green and environmentally sound approaches in biocatalysis, highlighting its potential for industrial applications (Guo et al., 2017).

Electromechiluminescence Systems

In the field of analytical chemistry, certain ethanol derivatives have been used in electrochemiluminescence (ECL) systems. For instance, 2-(dibutylamino)ethanol enhances the ECL of Ru(bpy)3 2+ systems, which shows potential for analytical applications, particularly in the development of sensitive detection methods for various compounds (Xue et al., 2009).

CO2 Absorption in Solvent-Free Alkanolamines

Research into CO2 capture has explored the use of solvent-free alkanolamines, including derivatives of 2-(cyclopropylamino)ethanol. These compounds react with CO2, forming carbonated species without the need for additional solvents. This approach has significant implications for environmental science and technology, offering a potentially more efficient and eco-friendly method for CO2 capture (Barzagli et al., 2016).

properties

IUPAC Name

2-(cyclopropylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYFAIZCVVGXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598073
Record name 2-(Cyclopropylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)ethanol

CAS RN

35265-06-6
Record name 2-(Cyclopropylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35265-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopropylamino)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylamino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylamino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylamino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylamino)ethanol

Citations

For This Compound
4
Citations
M Fekete, AM Kürti - European Journal of Pharmacology, 1970 - Elsevier
The effects of monoamine oxidase (MAO) inhibitors, tranylcypromine, nialamide and AB-15 (1-meta-amino-phenyl-(2-cyclopropylamino)-ethanol.2HCl) were investigated on rat paw …
Number of citations: 16 www.sciencedirect.com
Z Huszti, J Borsy - Journal of Neurochemistry, 1968 - Wiley Online Library
Comparative studies were carried out on 5‐hydroxytryptamine (5‐HT) and 3,4‐dimethoxyphenylethylamine (DMPEA) oxidation using brain homogenates from different animals as the …
Number of citations: 6 onlinelibrary.wiley.com
Z Huszti, E Kasztreiner, G Szilagyi, J Kosary… - Biochemical …, 1973 - Elsevier
Decarboxylase inhibiting properties and the structure-activity relationship have been studied with a number of newly synthetized benzyloxyamines and pyridylmethoxyamines. In the …
Number of citations: 11 www.sciencedirect.com
E Usdin, R Kvetnanský, IJ Kopin - 2014 - books.google.com
… A= epinephrine AAD= amino acid decarboxylase AB-lS= l-Efaminophenyl-2—cyclopropylamino-ethanol dihydrochloride ACh I acetylcholine ACTH= adrenocorticotropin hormone ADN…
Number of citations: 61 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.